molecular formula C9H12N2O B3097469 (3-ethylphenyl)urea CAS No. 13114-80-2

(3-ethylphenyl)urea

Cat. No.: B3097469
CAS No.: 13114-80-2
M. Wt: 164.2 g/mol
InChI Key: BICMJXXRUNJIDJ-UHFFFAOYSA-N
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Description

(3-ethylphenyl)urea, also known as 1-(3-ethylphenyl)urea, is an organic compound with the molecular formula C9H12N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by a 3-ethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethylphenyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 3-ethylphenylamine with potassium isocyanate in water without organic co-solvent can yield this compound . This method is advantageous due to its simplicity, mild reaction conditions, and high chemical purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of 3-ethylphenylamine with phosgene to form the corresponding isocyanate, which then reacts with ammonia to produce the desired urea derivative . This method, while efficient, requires careful handling of phosgene due to its toxicity.

Chemical Reactions Analysis

Types of Reactions

(3-ethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its amine derivatives.

    Substitution: It can undergo substitution reactions where the ethyl group or the phenyl ring is modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

(3-ethylphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism by which (3-ethylphenyl)urea exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are often studied to understand the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-3-(3-ethylphenyl)urea
  • 1,3-disubstituted ureas

Uniqueness

(3-ethylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other urea derivatives, it may exhibit different reactivity and interaction profiles with biological targets .

Properties

IUPAC Name

(3-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-7-4-3-5-8(6-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICMJXXRUNJIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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